molecular formula C5H9ClO3 B1348108 (S)-methyl-4-chloro-3-hydroxybutyrate CAS No. 86728-93-0

(S)-methyl-4-chloro-3-hydroxybutyrate

Cat. No.: B1348108
CAS No.: 86728-93-0
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-BYPYZUCNSA-N
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Description

(S)-Methyl-4-chloro-3-hydroxybutyrate is an organic compound with the molecular formula C5H9ClO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-3-hydroxybutyric acid.

    Chlorination: The hydroxyl group at the third position is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to form (S)-3-chloro-3-hydroxybutyric acid.

    Esterification: The chlorinated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

    Substitution: The chlorine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chloro-3-oxobutyric acid.

    Reduction: Formation of (S)-methyl-4-chlorobutan-1-ol.

    Substitution: Formation of (S)-methyl-4-hydroxy-3-hydroxybutyrate.

Scientific Research Applications

(S)-Methyl-4-chloro-3-hydroxybutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-methyl-4-chloro-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in metabolic processes, potentially inhibiting or modifying their activity.

    Pathways Involved: It may participate in pathways related to fatty acid metabolism and energy production, influencing cellular functions and biochemical reactions.

Comparison with Similar Compounds

    ®-Methyl-4-chloro-3-hydroxybutyrate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl-4-chloro-3-hydroxybutyrate: The racemic mixture containing both (S) and ® enantiomers.

    4-Chloro-3-hydroxybutyric acid: The non-esterified form of the compound.

Uniqueness: (S)-Methyl-4-chloro-3-hydroxybutyrate is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or racemic mixture. This specificity makes it valuable in the synthesis of chiral drugs and in studies of stereochemistry.

Properties

IUPAC Name

methyl (3S)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363764
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86728-93-0
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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